molecular formula C19H13BrF3N3O2S B4798175 2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE

2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE

Cat. No.: B4798175
M. Wt: 484.3 g/mol
InChI Key: OQPNWLSCWUZXHG-UHFFFAOYSA-N
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Description

2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is a complex organic compound characterized by the presence of bromophenyl, pyrimidinyl, and trifluoromethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

    Substitution: The bromophenyl and pyrimidinyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrF3N3O2S/c20-13-3-1-12(2-4-13)16-9-10-24-18(26-16)29-11-17(27)25-14-5-7-15(8-6-14)28-19(21,22)23/h1-10H,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPNWLSCWUZXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
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2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
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2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
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2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
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2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
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2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE

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